molecular formula C7H14O3 B1215387 7-Hydroxyheptanoic acid CAS No. 3710-42-7

7-Hydroxyheptanoic acid

Cat. No.: B1215387
CAS No.: 3710-42-7
M. Wt: 146.18 g/mol
InChI Key: PNAJBOZYCFSQDJ-UHFFFAOYSA-N
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Description

7-Hydroxyheptanoic acid is an organic compound with the molecular formula C7H14O3. It is a white solid at room temperature and is soluble in both water and organic solvents. This compound possesses both carboxylic acid and alcohol functional groups, making it versatile in various chemical reactions.

Synthetic Routes and Reaction Conditions:

    Oxidation of 7-Heptanol: One common method involves the oxidation of 7-heptanol using oxidizing agents such as manganese dioxide or oxygen.

    Hydrogenation of Heptanoic Acid Lactone: Another method involves the hydrogenation of heptanoic acid lactone.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form heptanoic acid.

    Reduction: It can be reduced to 7-heptanol using reducing agents such as lithium aluminum hydride.

    Esterification: The compound can react with alcohols in the presence of acid catalysts to form esters.

    Acylation: It can undergo acylation reactions to form various acyl derivatives.

Common Reagents and Conditions:

    Oxidation: Manganese dioxide, oxygen.

    Reduction: Lithium aluminum hydride.

    Esterification: Alcohols, acid catalysts.

    Acylation: Acyl chlorides, anhydrides.

Major Products Formed:

    Heptanoic Acid: From oxidation.

    7-Heptanol: From reduction.

    Esters: From esterification.

    Acyl Derivatives: From acylation.

Scientific Research Applications

7-Hydroxyheptanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyheptanoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

7-hydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c8-6-4-2-1-3-5-7(9)10/h8H,1-6H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAJBOZYCFSQDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCO)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190601
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3710-42-7
Record name 7-Hydroxyheptanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3710-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyheptanoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Hydroxyheptanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90190601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3710-42-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 7-hydroxyheptanoic acid in the microbial degradation of cycloheptanone?

A1: Research suggests that this compound acts as an intermediate metabolite in the breakdown of cycloheptanone by certain bacteria. Specifically, the bacterium Nocardia sp. strain KUC-7N utilizes cycloheptanone and produces this compound as a transient compound in the metabolic pathway. This pathway ultimately leads to the formation of pimelic acid. []

Q2: Are there any synthetic routes available for the production of this compound derivatives?

A2: Yes, recent research describes the first successful synthesis of diastereomerically pure substituted 4-amino-7-hydroxyheptanoic acids. [, ] While the specific details of the synthesis are not provided in the abstract, this finding suggests potential for creating novel derivatives of this compound for various research purposes.

Q3: Are there any known methods for simple synthesis of this compound esters?

A4: Yes, a straightforward synthesis method utilizing (E)-3,8-nonadienoic acid esters as starting materials has been reported. [] This suggests a potentially more accessible route for producing this compound esters for research and development purposes.

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